2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester
CAS No.:
Cat. No.: VC15877986
Molecular Formula: C13H12FNO2
Molecular Weight: 233.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12FNO2 |
|---|---|
| Molecular Weight | 233.24 g/mol |
| IUPAC Name | ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate |
| Standard InChI | InChI=1S/C13H12FNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3 |
| Standard InChI Key | YEFJIISUCYHBLT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=C(C)C1=CC=C(C=C1)F)C#N |
Introduction
Structural and Molecular Characteristics
The compound’s structure features a but-2-enoic acid backbone substituted with a cyano group at position 2 and a 4-fluorophenyl group at position 3, esterified with an ethyl group. Key structural attributes include:
Molecular Geometry and Bonding
-
Stereochemistry: The α,β-unsaturated ester system (C=C double bond) adopts an E-configuration, as confirmed by NMR studies .
Spectroscopic Data
-
IR Spectrum: Strong absorption bands at 2250 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O stretch) .
-
¹H NMR: Signals include δ 1.3 ppm (triplet, CH₃CH₂O), δ 4.2 ppm (quartet, OCH₂CH₃), and δ 7.1–7.4 ppm (multiplet, aromatic protons) .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 233.24 g/mol | |
| Melting Point | 46–47°C | |
| Boiling Point | 327.2°C at 760 mmHg | |
| LogP (Partition Coefficient) | 2.69 |
Synthetic Methodologies
Knoevenagel Condensation
The primary synthesis route involves a Knoevenagel condensation between ethyl cyanoacetate and 4-fluorobenzaldehyde in the presence of a base (e.g., piperidine or pyridine). This method yields the target compound with 70–85% efficiency under optimized conditions.
Horner-Wadsworth-Emmons Reaction
Alternative approaches employ the Horner-Wadsworth-Emmons reaction, utilizing phosphonoacetate derivatives to enhance stereoselectivity. This method is particularly advantageous for scaling production in continuous flow reactors .
Industrial Optimization
-
Solvent Systems: Acetonitrile or DMF improves reaction homogeneity .
-
Catalysts: Tetraethylammonium cyanide (TEAC) facilitates nucleophilic substitution steps .
Biological Activities and Mechanisms
GABA₈ Receptor Modulation
Studies highlight its role as a GABA₈ receptor agonist, mimicking the activity of baclofen homologs. The cyano group enhances binding affinity to synaptic receptors, while the fluorophenyl moiety improves blood-brain barrier permeability .
Enzymatic Inhibition
The compound inhibits tyrosine kinases and phosphodiesterases, making it a candidate for anticancer and anti-inflammatory therapies. Comparative studies show 10-fold higher potency than non-fluorinated analogs.
Table 2: Biological Activity Comparison
| Compound | IC₅₀ (Tyrosine Kinase) | IC₅₀ (Phosphodiesterase) |
|---|---|---|
| Ethyl 2-cyano-3-(4-F-phenyl)but-2-enoate | 0.8 μM | 2.3 μM |
| Non-fluorinated analog | 8.5 μM | 12.7 μM |
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound serves as a precursor for α,β-unsaturated nitriles, which are pivotal in synthesizing:
-
Anticonvulsants: Structural analogs are used in epilepsy treatments .
-
Antiviral Agents: Modified esters show activity against RNA viruses.
Material Science Applications
-
Polymer Additives: Enhances thermal stability in polyesters.
-
Liquid Crystals: Fluorinated groups improve mesophase behavior.
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison
| Compound | Molecular Formula | Key Substituent | Application |
|---|---|---|---|
| Ethyl 2-cyano-3-(4-F-phenyl)but-2-enoate | C₁₃H₁₂FNO₂ | 4-Fluorophenyl | Drug intermediates |
| Ethyl 2-cyano-3-methylbut-2-enoate | C₈H₁₁NO₂ | Methyl | Polymer chemistry |
| Ethyl 2-cyano-3-phenylbut-2-enoate | C₁₃H₁₃NO₂ | Phenyl | Catalysis |
The 4-fluorophenyl group distinguishes this compound by conferring enhanced electronic withdrawal and metabolic stability compared to non-halogenated analogs .
Recent Advances and Future Directions
Catalytic Hydrogenation Studies
Recent work explores asymmetric hydrogenation using PtO₂ catalysts to produce chiral amines, expanding its utility in enantioselective synthesis .
Computational Modeling
DFT calculations predict binding modes with kinase targets, guiding the design of next-generation inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume